molecular formula C18H11ClN2O B2385498 2-(4-Chlorophenoxy)-6-phenylpyridine-3-carbonitrile CAS No. 252058-97-2

2-(4-Chlorophenoxy)-6-phenylpyridine-3-carbonitrile

Cat. No. B2385498
CAS RN: 252058-97-2
M. Wt: 306.75
InChI Key: FFCSDAVDRKBJBM-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-6-phenylpyridine-3-carbonitrile, also known as CPP-CN, is a novel compound with a wide range of applications in scientific research. CPP-CN is a derivative of pyridine and has been used for various biochemical and physiological studies. It is a versatile compound, with the ability to be used in both aqueous and organic solvents. CPP-CN has been studied for its ability to interact with proteins, enzymes, and other biomolecules, making it a useful tool in the study of molecular interactions.

Scientific Research Applications

Synthetic Intermediates and Chemical Building Blocks

Pyrazole-containing compounds, including 2-(4-Chlorophenoxy)-6-phenylpyridine-3-carbonitrile, serve as valuable synthetic intermediates. Researchers utilize them to construct more complex molecules in organic synthesis. The compound’s unique structure, with a heteroaromatic five-membered ring containing adjacent nitrogen atoms, allows for diverse functionalization . By modifying the substituent groups, chemists can tailor its reactivity and selectivity for specific reactions.

Biological Applications

a. Bioactivities: This compound’s bioactivity potential is an area of interest. Researchers explore its effects on biological systems, such as enzyme inhibition, receptor binding, or cellular signaling pathways. Investigating its interactions with proteins and enzymes can lead to the development of novel drugs or therapeutic agents.

b. Antimycotic Properties: 2-(4-Chlorophenoxy)-6-phenylpyridine-3-carbonitrile exhibits antimycotic (antifungal) activity. It inhibits the growth of fungal pathogens, making it relevant for antifungal drug development . Understanding its mechanism of action and optimizing its efficacy could contribute to combating fungal infections.

properties

IUPAC Name

2-(4-chlorophenoxy)-6-phenylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClN2O/c19-15-7-9-16(10-8-15)22-18-14(12-20)6-11-17(21-18)13-4-2-1-3-5-13/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFCSDAVDRKBJBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(C=C2)C#N)OC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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